![molecular formula C27H28F3N3O3S B2758027 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one CAS No. 1031247-35-4](/img/structure/B2758027.png)
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one is a useful research compound. Its molecular formula is C27H28F3N3O3S and its molecular weight is 531.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one is a synthetic compound belonging to the imidazoquinazoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and other relevant findings.
Chemical Structure and Properties
- Molecular Formula : C27H28F3N3O3S
- Molecular Weight : 531.59 g/mol
- CAS Number : 1025332-80-2
The compound features a complex structure with multiple functional groups that contribute to its biological properties. The trifluoromethyl and methoxy groups are particularly significant for its interaction with biological targets.
Antitumor Activity
Research indicates that compounds within the imidazoquinazoline family exhibit significant antitumor properties. Specifically, studies have shown that this compound demonstrates potent cytotoxicity against various cancer cell lines.
-
Cell Lines Tested :
- A549 (human lung carcinoma)
- HCC827 (non-small cell lung cancer)
- MCF-7 (breast cancer)
- U937 (leukemia)
- Efficacy :
The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation:
- PI3K/AKT Pathway : The compound has been shown to inhibit the PI3K pathway, which is crucial for cancer cell growth and survival.
- Cyclin Regulation : Treatment with the compound resulted in decreased levels of cyclins B1 and D1, which are essential for cell cycle progression .
Anti-inflammatory Activity
In addition to its antitumor properties, there is emerging evidence that this compound may also possess anti-inflammatory effects:
- In vitro studies indicated that it could inhibit TNF-α production in human promyelocytic cells (HL-60), suggesting potential use in inflammatory conditions .
Summary of Research Findings
Activity | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Antitumor | A549 | 0.15 | PI3K/AKT inhibition |
Antitumor | HCC827 | 0.09 | G2/M phase arrest |
Antitumor | MCF-7 | 0.20 | Cyclin regulation |
Anti-inflammatory | HL-60 | N/A | TNF-α production inhibition |
Case Studies
A recent study evaluated a series of quinazoline derivatives including our compound of interest. The findings demonstrated that modifications in the molecular structure significantly influenced biological activity. For instance, introducing different substituents on the phenyl ring altered both cytotoxicity and selectivity towards specific cancer types .
Propiedades
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3O3S/c1-35-22-13-18-20(14-23(22)36-2)31-26(37-15-17-10-6-7-11-19(17)27(28,29)30)33-21(25(34)32-24(18)33)12-16-8-4-3-5-9-16/h6-7,10-11,13-14,16,21H,3-5,8-9,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGFKCUIBSBSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=CC=C4C(F)(F)F)CC5CCCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.